molecular formula C18H22N4O6S2 B4667741 N,N'-bis(4-sulfamoylphenyl)hexanediamide

N,N'-bis(4-sulfamoylphenyl)hexanediamide

Cat. No.: B4667741
M. Wt: 454.5 g/mol
InChI Key: VSICXIYNIOYJIX-UHFFFAOYSA-N
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Description

N,N’-bis(4-sulfamoylphenyl)hexanediamide is an organic compound with the molecular formula C18H22N4O6S2. It is characterized by the presence of two sulfamoylphenyl groups attached to a hexanediamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-sulfamoylphenyl)hexanediamide typically involves the reaction of hexanediamine with 4-sulfamoylbenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of N,N’-bis(4-sulfamoylphenyl)hexanediamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-sulfamoylphenyl)hexanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-bis(4-sulfamoylphenyl)hexanediamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-bis(4-sulfamoylphenyl)hexanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis(4-sulfamoylphenyl)hexanediamide is unique due to the presence of sulfamoyl groups, which impart distinct chemical properties and reactivity. These groups enhance its solubility in water and its ability to form hydrogen bonds, making it more versatile in various applications compared to its analogs .

Properties

IUPAC Name

N,N'-bis(4-sulfamoylphenyl)hexanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O6S2/c19-29(25,26)15-9-5-13(6-10-15)21-17(23)3-1-2-4-18(24)22-14-7-11-16(12-8-14)30(20,27)28/h5-12H,1-4H2,(H,21,23)(H,22,24)(H2,19,25,26)(H2,20,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSICXIYNIOYJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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